molecular formula C23H15F3N4 B3036394 (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene CAS No. 339279-62-8

(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene

Cat. No. B3036394
CAS RN: 339279-62-8
M. Wt: 404.4 g/mol
InChI Key: FYDUKYJDDCLORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene, also known as DPTFD, is a heterocyclic compound that has been used in a variety of scientific research applications. Its unique properties make it an attractive choice for researchers in the fields of biochemistry, physiology, and pharmacology. DPTFD has been studied for its ability to modulate enzyme activity and regulate gene expression, as well as its potential to serve as a therapeutic agent.

Scientific Research Applications

(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has been studied for its potential use in a variety of scientific research applications. It has been used to modulate enzyme activity and regulate gene expression. It has also been studied for its potential to serve as a therapeutic agent. Additionally, (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has been used to study the effects of oxidative stress and the role of nitric oxide in cell signaling pathways.

Mechanism of Action

The mechanism of action of (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene have been studied in both in vitro and in vivo models. In vitro studies have shown that (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene can inhibit the activity of both COX-2 and 5-LOX enzymes, leading to the inhibition of pro-inflammatory mediators. In vivo studies have shown that (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene can reduce inflammation and pain in animal models. Additionally, (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in a variety of forms. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, there are some limitations to its use in lab experiments. For example, the compound is not very stable, and its potency can be affected by environmental factors such as heat and light.

Future Directions

The potential of (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene is only beginning to be explored. There are many future directions for research, including the development of new therapeutic agents based on the compound, further investigation into its mechanism of action, and exploration of its potential to modulate gene expression. Additionally, further studies are needed to determine the long-term effects of (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene and its potential to be used as a preventative agent for oxidative stress-related diseases.

properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4/c24-23(25,26)18-12-7-13-19(14-18)29-30-20-15-27-22(17-10-5-2-6-11-17)28-21(20)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDUKYJDDCLORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171867
Record name 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339279-62-8
Record name 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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